An In-depth Technical Guide to Cyclohexanecarbonitrile: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to Cyclohexanecarbonitrile: Properties, Synthesis, and Reactivity
Introduction
Cyclohexanecarbonitrile (CAS No. 766-05-2), also known as cyanocyclohexane or cyclohexyl cyanide, is a versatile organic compound featuring a cyclohexane (B81311) ring attached to a nitrile functional group.[1][2] It typically appears as a colorless to pale yellow liquid with a faint odor.[1] This compound serves as a crucial intermediate and building block in a wide range of chemical syntheses, particularly in the pharmaceutical and agrochemical industries.[1][3][4] Its utility stems from the reactivity of the nitrile group, which can be transformed into other functional groups like amines and carboxylic acids.[4] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and key reactions, and safety information for researchers, scientists, and professionals in drug development.
Core Physical and Chemical Properties
The fundamental properties of cyclohexanecarbonitrile are summarized below, providing essential data for its handling, storage, and application in various chemical processes.[3]
Table 1: General and Physical Properties of Cyclohexanecarbonitrile
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁N | [1][5] |
| Molecular Weight | 109.17 g/mol | [2][4][5] |
| CAS Number | 766-05-2 | [1][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | 11 °C (lit.) | [5] |
| Boiling Point | 189-191 °C (lit.) | |
| 75-76 °C / 16 mmHg (lit.) | [5] | |
| Density | 0.919 g/mL at 25 °C (lit.) | [5] |
| Refractive Index (n20/D) | 1.4505 (lit.) | [5] |
| Flash Point | 149 °F (65 °C) | [6] |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol (B145695) and ether. | [1] |
Table 2: Chemical Identifiers and Descriptors
| Identifier | Value | Reference |
| IUPAC Name | cyclohexanecarbonitrile | [2] |
| Synonyms | Cyanocyclohexane, Cyclohexyl cyanide, Hexahydrobenzonitrile | [1][2][6] |
| InChI | InChI=1S/C7H11N/c8-6-7-4-2-1-3-5-7/h7H,1-5H2 | [2] |
| InChIKey | VBWIZSYFQSOUFQ-UHFFFAOYSA-N | [2] |
| SMILES | C1CCC(CC1)C#N | [2] |
| N#CC1CCCCC1 |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of cyclohexanecarbonitrile.
-
¹H NMR (in CCl₄): The proton NMR spectrum shows characteristic signals for the cyclohexane ring protons. A multiplet is observed between δ 1.30–2.00 ppm corresponding to the 10 protons of the five CH₂ groups, and another multiplet between δ 2.40–2.90 ppm for the single proton on the carbon attached to the nitrile group (CHCN).[7][8]
-
Infrared (IR) Spectrum: The IR spectrum provides information about the functional groups present. A key absorption band for the nitrile group (C≡N) is expected around 2240-2260 cm⁻¹.[9]
-
Mass Spectrometry (MS): The mass spectrum shows the molecular ion peak corresponding to the compound's molecular weight, aiding in its identification.[10]
-
Near-Infrared (NIR) Spectroscopy: NIR spectroscopy can also be used for characterization.[11]
Experimental Protocols and Chemical Reactivity
Cyclohexanecarbonitrile is a valuable synthetic intermediate due to the reactivity of the nitrile group. Key transformations include synthesis, hydrolysis, and reduction.
Synthesis of Cyclohexanecarbonitrile
Several methods exist for the synthesis of cyclohexanecarbonitrile. A notable and efficient procedure is the one-pot synthesis from cyclohexanone (B45756), which offers high yields and improved sustainability metrics compared to older multi-step processes.[4][12][13]
Experimental Protocol: One-Pot Synthesis from Cyclohexanone [12][13][14]
This procedure involves the reaction of cyclohexanone with methyl hydrazinecarboxylate, followed by the addition of hydrogen cyanide to form an intermediate, which is then oxidized and cleaved to yield the final product.
-
Step 1 (Intermediate Formation): In a reaction flask, cyclohexanone (1.0 eq) is reacted with methyl hydrazinecarboxylate (1.0 eq) in refluxing methanol. This forms methyl 2-(1-hydroxycyclohexyl) hydrazinecarboxylate.
-
Step 2 (Cyanation): The mixture is cooled to 0°C, and hydrogen cyanide (HCN) is added to yield methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate. Caution: Hydrogen cyanide is extremely toxic and should be handled in a well-ventilated fume hood with appropriate safety precautions.[7]
-
Step 3 (Oxidation): The in situ prepared intermediate solution is heated to approximately 45°C. An oxidizing agent, such as sodium hypochlorite (B82951) solution, is added dropwise while maintaining the temperature between 45-50°C.
-
Step 4 (Work-up and Isolation): After the reaction is complete, water is added to dissolve any precipitated salts. The product is extracted from the aqueous mixture using an organic solvent like cyclohexane. The organic phase is separated, and the solvent is removed by distillation. The crude product is then purified by vacuum distillation to yield pure cyclohexanecarbonitrile (>99.5%).[12][13] The overall yield for this one-pot procedure can be greater than 95%.[13]
References
- 1. CAS 766-05-2: Cyclohexanecarbonitrile | CymitQuimica [cymitquimica.com]
- 2. Cyanocyclohexane | C7H11N | CID 69834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Cyclohexanecarbonitrile|CAS 766-05-2|Supplier [benchchem.com]
- 5. 766-05-2 CAS MSDS (Cyclohexanecarbonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. spectrabase.com [spectrabase.com]
- 9. Cyclohexanecarbonitrile [webbook.nist.gov]
- 10. Cyclohexanecarbonitrile [webbook.nist.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. scirp.org [scirp.org]
- 13. New One-Pot Methods for Preparation of CyclohexanecarbonitrileâGreen Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]
- 14. New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]
